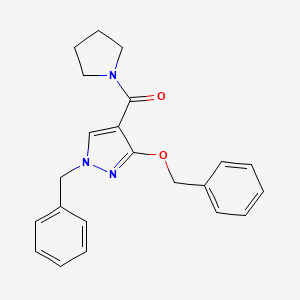
(1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "(1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(pyrrolidin-1-yl)methanone" is a heterocyclic compound that appears to be related to various pyrazole and methanone derivatives. These types of compounds have been studied for their potential pharmacological properties, including antimicrobial, antimycobacterial, and aldose reductase inhibitory activities.
Synthesis Analysis
The synthesis of related compounds often involves the condensation of different moieties. For example, the synthesis of a cinnoline-pyrazole derivative was achieved through the condensation of 3-acetyl-6-chloro-1H-cinnolin-4-one with isonicotinic acid hydrazide in absolute ethanol . Similarly, other pyrazole derivatives have been synthesized from various starting materials, indicating that the synthesis of the compound would likely involve multiple steps, including the formation of the pyrazole ring and subsequent functionalization with benzyl and pyrrolidinyl groups.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and mass spectrometry . These techniques would be essential in confirming the structure of "(1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(pyrrolidin-1-yl)methanone" as well, ensuring that the desired compound has been synthesized correctly.
Chemical Reactions Analysis
Compounds with a pyrazole core have been shown to participate in various chemical reactions. For instance, the synthesis of pyrazole derivatives can involve reactions such as Schiff base formation, N-methylation, and reactions with carboxylic acids . These reactions are crucial for introducing different substituents and achieving the desired pharmacological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are often influenced by their molecular structure. For example, the presence of substituents like fluorine atoms can significantly affect the compound's potency as an aldose reductase inhibitor . QSAR studies have highlighted the importance of molecular descriptors like dipole moment, logP, and molecular connectivity index in describing the antimicrobial activity of benzimidazole derivatives . These properties would be relevant for "(1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(pyrrolidin-1-yl)methanone" as well, influencing its solubility, stability, and biological activity.
科学的研究の応用
Synthesis and Structural Analysis
- The compound is involved in complex synthesis processes, showcasing its role in the development of intermediates with specific chemical properties. For instance, derivatives of pyrazolines, such as "(1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(pyrrolidin-1-yl)methanone", have been synthesized and explored for their potential applications. These processes often involve multi-step reactions, highlighting the compound's utility in creating structurally diverse molecules (P. Huang et al., 2021).
Density Functional Theory (DFT) Study
- DFT studies are conducted to understand the electronic structure and molecular properties of compounds. The research on similar molecules emphasizes calculating molecular structures and comparing them with X-ray diffraction values to confirm the synthesized compounds' conformations. These studies provide insight into the physicochemical properties of the compounds, aiding in the prediction of their reactivity and stability (P. Huang et al., 2021).
Antimicrobial Activity
- Some derivatives of pyrazolines, related to "(1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(pyrrolidin-1-yl)methanone", have been synthesized and evaluated for their antimicrobial properties. These studies demonstrate the potential biomedical applications of such compounds, where their structural modifications could lead to enhanced biological activity against various microbial strains (Satyender Kumar et al., 2012).
Molecular Interaction Studies
- Investigations into the molecular interactions of structurally similar compounds with biological receptors provide valuable information on their potential therapeutic applications. Understanding these interactions at the molecular level helps in designing compounds with targeted biological activities, thereby contributing to drug discovery efforts (J. Shim et al., 2002).
特性
IUPAC Name |
(1-benzyl-3-phenylmethoxypyrazol-4-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c26-22(24-13-7-8-14-24)20-16-25(15-18-9-3-1-4-10-18)23-21(20)27-17-19-11-5-2-6-12-19/h1-6,9-12,16H,7-8,13-15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFULTQCLUYHHDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(pyrrolidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chlorobenzyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B3013437.png)
![N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}-4-isopropoxybenzamide](/img/structure/B3013441.png)
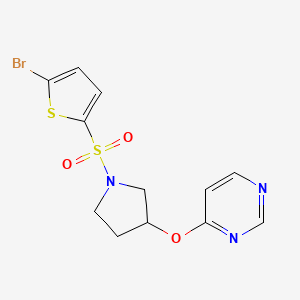
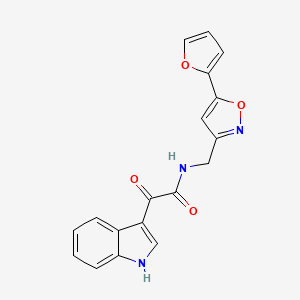
![N-[tert-butyl(dimethyl)silyl]methanesulfonamide](/img/structure/B3013445.png)
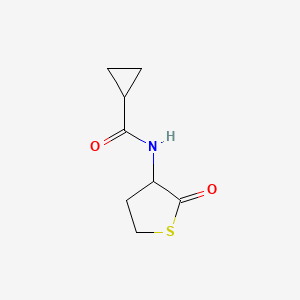
![Methyl 4-(2-(4-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate](/img/structure/B3013448.png)
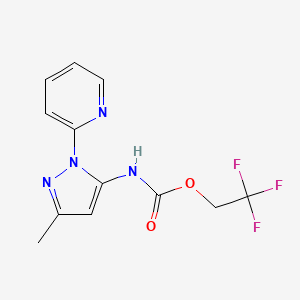
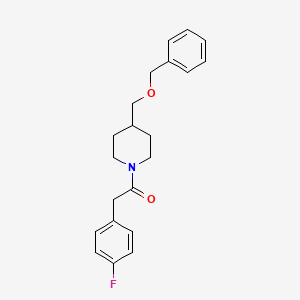

![2-chloro-1-[5-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B3013453.png)
![methyl 2-(9-cyclohexyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B3013454.png)
![1-Methylsulfanyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B3013455.png)
![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B3013458.png)